ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 2089391-65-9
Cat. No.: VC2775770
Molecular Formula: C16H15FN4O2
Molecular Weight: 314.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089391-65-9 |
|---|---|
| Molecular Formula | C16H15FN4O2 |
| Molecular Weight | 314.31 g/mol |
| IUPAC Name | ethyl 4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C16H15FN4O2/c1-3-23-16(22)13-9(2)20-15-12(14(13)18)8-19-21(15)11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3,(H2,18,20) |
| Standard InChI Key | CWWFEAXTOZAVCR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC(=CC=C3)F)C |
Introduction
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The compound's structure includes a pyrazolo[3,4-b]pyridine core, which is substituted with a 3-fluorophenyl group, an amino group, and an ethyl ester group.
Synthesis Methods
The synthesis of ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds in the pyrazolo[3,4-b]pyridine class are often synthesized through condensation reactions involving pyrazole derivatives and appropriate aldehydes or esters, followed by cyclization and functional group modifications .
Table 2: Potential Biological Activities of Pyrazolo[3,4-b]pyridines
| Activity | Description |
|---|---|
| Anti-inflammatory | Known for some pyrazolo[3,4-b]pyridines |
| Antimicrobial | Exhibited by certain derivatives |
| Anticancer | Potential activity based on structural similarity to known anticancer agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume